molecular formula C48H102N2O2Si2 B14177712 Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- CAS No. 856908-54-8

Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-

Cat. No.: B14177712
CAS No.: 856908-54-8
M. Wt: 795.5 g/mol
InChI Key: XYNZQDRUSFZOPO-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- is a synthetic compound with the molecular formula C48H102N2O2Si2. This compound is characterized by the presence of a piperazine ring substituted with two dimethyloctadecylsilyl groups via ethoxy linkages. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- typically involves the reaction of piperazine with 2-(dimethyloctadecylsilyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction mixture is refluxed to ensure complete conversion of the starting materials to the target compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- finds applications in several scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the formulation of specialty coatings and lubricants due to its unique surface-active properties.

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler analog with a wide range of pharmacological activities.

    1,4-Bis(2-hydroxyethyl)piperazine: Another derivative used in the synthesis of polyurethanes and as a buffering agent.

    N,N’-Bis(2-hydroxyethyl)piperazine: Known for its use in the preparation of surfactants and corrosion inhibitors.

Uniqueness

Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- is unique due to its long hydrophobic chains and siloxy groups, which impart distinct surface-active properties. This makes it particularly valuable in applications requiring amphiphilic compounds with high stability and specific interaction capabilities.

Properties

CAS No.

856908-54-8

Molecular Formula

C48H102N2O2Si2

Molecular Weight

795.5 g/mol

IUPAC Name

2-[4-[2-[dimethyl(octadecyl)silyl]oxyethyl]piperazin-1-yl]ethoxy-dimethyl-octadecylsilane

InChI

InChI=1S/C48H102N2O2Si2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-47-53(3,4)51-45-43-49-39-41-50(42-40-49)44-46-52-54(5,6)48-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-48H2,1-6H3

InChI Key

XYNZQDRUSFZOPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)OCCN1CCN(CC1)CCO[Si](C)(C)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

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